2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
Description
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZZYVRQGMWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349526 | |
| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121477-79-0 | |
| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Condensation and Cyclization
An alternative route involves sequential steps:
-
Formation of the ethoxy-substituted benzimidazole : Reacting 4-ethoxy-1,2-diaminobenzene with glyoxal derivatives under acidic conditions produces the 5-ethoxy-benzimidazole core.
-
Introduction of the 2-aminoethanol side chain : Nucleophilic substitution at the 2-position using 2-chloroethanol or epoxide ring-opening reactions with ammonia yields the final product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency and polymorphism. For example, recrystallization of analogous benzimidazoles from n-butanol at 115–120°C produces Form IV polymorphs with enhanced thermal stability (melting point: 209°C). Similarly, mixtures of acetonitrile and water (10:1) optimize oxidative condensation by balancing reactant solubility and catalyst activity.
Catalytic Systems
The IL/NaNO₂/TEMPO system described in achieves high yields (85%) by dual activation:
-
TEMPO oxidizes alcohols to aldehydes.
-
Methylimidazolium ILs promote cyclization via acid catalysis.
Replacing benzyl alcohol with 2-aminoethanol derivatives in this system could streamline synthesis.
Purification and Polymorph Control
Recrystallization Protocols
Crude products often require purification to remove byproducts. A validated method involves:
Polymorphic Forms
While the target compound’s polymorphs are unreported, analogous 5-ethoxy-benzimidazoles exhibit four distinct forms:
| Form | Solvent | Melting Point (°C) | Water Content (%) |
|---|---|---|---|
| I | Ethanol | 201 | 0.68–1.60 |
| IV | n-Butanol | 209 | 0.16 |
Form IV, with the highest melting point, is preferred for pharmaceutical formulations due to its stability.
Structural Characterization
Crystallographic Data
X-ray diffraction of related compounds, such as (±)-1-(1H-benzimidazol-2-yl)ethanol, reveals near-coplanar benzene and imidazole rings (deviation <0.025 Å). Hydrogen bonding networks (O–H⋯N and N–H⋯O) stabilize the crystal lattice, forming sheets parallel to the (010) plane.
Spectroscopic Analysis
-
¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the ethoxy group appears as a triplet near δ 1.4 ppm.
-
IR : N–H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm the benzimidazole structure.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol (CAS 121477-79-0) is a benzoimidazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and proteomics. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that benzoimidazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with benzoimidazole cores could induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of benzoimidazole derivatives. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Proteomics Research
The compound is utilized in proteomics due to its role as a reagent in various biochemical assays. Its ability to selectively label proteins can facilitate the study of protein interactions and functions.
Labeling of Biomolecules
Proteomics studies often require specific labeling of proteins to track their interactions within complex biological systems. The unique structure of this compound allows it to be used as a tag for biomolecules, aiding in the identification and quantification of proteins in cellular environments .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways, which could lead to the development of new inhibitors for therapeutic purposes.
Case Study: Inhibition of Kinases
A notable case study examined the inhibition of specific kinases by benzoimidazole derivatives, demonstrating that modifications such as those found in this compound can enhance inhibitory activity. This suggests potential applications in treating diseases where kinase activity is dysregulated, such as cancer and diabetes .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol include:
Crystallographic and Physicochemical Insights
- Crystal Packing: Analogous benzimidazole-ethanol derivatives, such as those in , exhibit hydrogen-bonding networks involving the hydroxyl and amino groups, which stabilize crystal structures and may correlate with solid-state stability .
- Thermodynamic Stability : Ethoxy substituents generally confer higher thermal stability compared to methyl groups, as seen in methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate .
Research Findings and Implications
- Conversely, N-alkylation (e.g., isopropyl in ) may reduce metabolic degradation but limit target accessibility.
- Pharmacokinetic Optimization: Ethanol-side-chain derivatives like the target compound offer a balance between solubility and membrane permeability, critical for oral bioavailability. This contrasts with bulkier analogs (e.g., propanol derivatives) or highly lipophilic benzyl-substituted compounds .
Biological Activity
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol is a benzimidazole derivative with the molecular formula CHNO. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Benzimidazole derivatives are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities . This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound features an ethoxy group attached to a benzimidazole scaffold, which is crucial for its biological activity. The presence of the ethoxy group may enhance solubility and modulate the interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, benzimidazole derivatives often exhibit inhibition against cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 4.0 |
| Bacillus cereus | 2.0 |
Antiviral Activity
Emerging studies have suggested potential antiviral properties for this compound, particularly against viral infections that involve inflammatory responses. The interaction with viral enzymes may inhibit replication processes, although specific data on this activity remains limited and warrants further investigation .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, and this compound is no exception. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups. The reduction in paw volume was comparable to standard anti-inflammatory drugs like indomethacin .
- Antitumor Efficacy : In animal models bearing tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates. These effects were attributed to its ability to inhibit tumor cell proliferation and induce apoptosis .
Comparative Analysis
When compared to other benzimidazole derivatives, such as 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol and 2-(5-Chloro-1H-benzoimidazol-2-ylamino)-ethanol, 2-(5-Ethoxy) exhibits unique advantages in terms of solubility and bioavailability due to the ethoxy substituent .
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity |
|---|---|---|
| This compound | 1.0 | High |
| 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol | 3.0 | Moderate |
| 2-(5-Chloro-1H-benzoimidazol-2-ylamino)-ethanol | 4.0 | Low |
Q & A
Q. What are the established synthetic routes for 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-ethoxy-1H-benzimidazole-2-amine with chloroethanol in the presence of a base (e.g., potassium carbonate) in ethanol under reflux can yield the target molecule. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to ethanol, but ethanol is preferred for recrystallization .
- Temperature control : Reflux conditions (~78°C) enhance reactivity, while lower temperatures reduce side products.
- Stoichiometry : A 1.2:1 molar ratio of chloroethanol to benzimidazole amine minimizes unreacted starting material . Progress monitoring via TLC and purification through ethanol recrystallization are critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- NMR Spectroscopy : Focus on the ethoxy group’s triplet (~δ 1.3 ppm for CH3) and quartet (~δ 4.0 ppm for OCH2) in 1H NMR. The ethanolamine NH and OH protons appear as broad signals (δ 5-6 ppm). 13C NMR should confirm benzimidazole carbons (C=N at ~150 ppm) .
- IR Spectroscopy : Hydroxyl stretches (3200-3500 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 278.3) and rule out impurities .
Advanced Research Questions
Q. How should researchers address discrepancies between computational modeling and experimental crystallographic data for this compound’s molecular geometry?
Methodological steps include:
- Data Validation : Ensure crystallographic refinement quality (R-factor < 0.05 using SHELXL) and check for thermal displacement anomalies .
- Computational Alignment : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to model bond lengths/angles. Overlay computational and experimental structures using Mercury/Olex2 to identify torsional mismatches (e.g., ethoxy group orientation) .
- Environmental Factors : Account for crystal packing forces or solvent effects (e.g., ethanol in lattice) that may distort experimental geometry .
Q. What strategies are recommended for analyzing the thermodynamic stability of this compound in different solvent systems?
A multi-technique approach is essential:
- Solubility Studies : Gravimetric analysis in ethanol, water, and hexane reveals polarity-dependent stability.
- Thermal Analysis : DSC determines melting points and decomposition thresholds. For example, ethanol-solvated crystals may show distinct endotherms .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict hydrogen-bonding networks and solvation shells. Compare with experimental ΔG values derived from van’t Hoff plots .
Q. When encountering contradictory biological activity results across studies, what methodological frameworks ensure robust validation of this compound’s pharmacological potential?
To resolve contradictions:
- Orthogonal Assays : Combine enzyme inhibition (e.g., COX-1/2 assays ) with cytotoxicity screens (e.g., MTT assays) to confirm specificity.
- SAR Studies : Synthesize analogs (e.g., substituting ethoxy with methoxy) to isolate pharmacophores. Purify compounds via HPLC (>95% purity) before testing .
- Statistical Rigor : Use dose-response curves (IC50/EC50) with ≥3 replicates and blinded evaluations. Cross-reference with crystallographic binding modes (e.g., docking poses in AutoDock Vina) .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor, and what controls are necessary?
Key steps include:
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo assays to measure inhibition.
- Negative Controls : Include a non-ethoxylated benzimidazole analog to assess the ethoxy group’s role.
- Crystallographic Validation : Co-crystallize the compound with target kinases to resolve binding modes (SHELX-refined structures) .
Methodological Notes
- Crystallography : SHELXL remains the gold standard for small-molecule refinement. For twinned macromolecular crystals, SHELXE provides robust phasing .
- Synthesis Optimization : Recrystallization from ethanol is preferred for purity, but mixed solvents (ethanol:methanol, 4:2:1) may resolve solvate formation issues .
- Data Contradictions : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) and computational predictions (e.g., ACD/Labs NMR predictor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
